2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-[4-(propan-2-yl)phenyl]pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that features a pyrido[4,3-d]pyrimidin-5-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidin-5-one core, followed by the introduction of the tetrahydroisoquinoline and isopropylphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and have diverse biological activities.
Indole derivatives: Indole derivatives are known for their wide range of biological and clinical applications.
Uniqueness
What sets 6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE apart is its unique combination of structural features, which may confer specific biological activities or material properties not found in other compounds. Its potential for diverse applications in chemistry, biology, medicine, and industry makes it a compound of significant interest.
Properties
Molecular Formula |
C25H24N4O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(4-propan-2-ylphenyl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C25H24N4O/c1-17(2)18-7-9-21(10-8-18)29-14-12-23-22(24(29)30)15-26-25(27-23)28-13-11-19-5-3-4-6-20(19)16-28/h3-10,12,14-15,17H,11,13,16H2,1-2H3 |
InChI Key |
OHGLXKPCLOGRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.